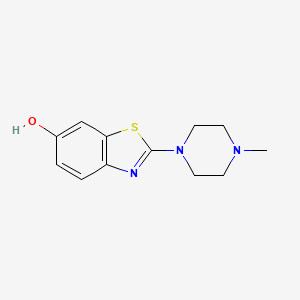

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol

説明

特性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-14-4-6-15(7-5-14)12-13-10-3-2-9(16)8-11(10)17-12/h2-3,8,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFKIVLGRQRTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Benzothiazole Core

The preparation of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol begins with the synthesis of the benzothiazole scaffold, specifically 2-mercapto-1,3-benzothiazole derivatives:

- Step 1: 2-Aminophenol is reacted with potassium hydroxide and carbon disulfide in ethanol under reflux for 8 hours.

- Step 2: The reaction mixture is concentrated under vacuum, followed by acidification with hydrochloric acid and extraction with ethyl acetate.

- Step 3: The organic layer is washed, dried, and concentrated to yield 2-mercapto-1,3-benzothiazole as a yellow powder, which is crystallized from ethanol with a yield of approximately 82% and melting point 189-192°C.

Conversion to 2-Chlorobenzothiazole Intermediate

- Step 4: 2-Mercapto-1,3-benzothiazole is treated with phosphorus pentachloride in dry toluene at 20°C, then stirred at 120°C for 3 hours.

- Step 5: The mixture undergoes fractional distillation under vacuum to isolate 2-chlorobenzothiazole with a yield of 76% and boiling point 95-96°C at 20 mmHg.

Nucleophilic Substitution with 4-Methylpiperazine

- Step 6: The key step involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzothiazole by 4-methylpiperazine.

- Step 7: Equimolar amounts of 2-chlorobenzothiazole and 4-methylpiperazine are dissolved in dry acetonitrile at 0°C. The mixture is stirred from 0°C to room temperature for 30 minutes.

- Step 8: The reaction is quenched with ice water, extracted with ethyl acetate, dried over sodium sulfate, and concentrated.

- Step 9: The crude product is purified by flash chromatography and crystallized from methanol to yield 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole as a white solid with melting point 37-38°C.

Alternative Synthetic Routes and Variations

- Some studies report refluxing mixtures of 2-chlorobenzothiazole derivatives with cyclic amines (including piperazine derivatives) in acetone with potassium carbonate as a base at 40°C for 12 hours, followed by recrystallization from ethanol. This method yields high purity products with yields around 78%.

- Other derivatives involving benzothiazole-piperazine conjugates have been synthesized using coupling reactions with carboxylic acids and carbodiimide reagents, but these are typically for functionalized benzothiazole derivatives rather than the direct preparation of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol.

Summary Table of Key Preparation Steps

| Step | Reaction | Reagents/Conditions | Product | Yield (%) | Purification | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | Formation of 2-mercapto-1,3-benzothiazole | 2-Aminophenol, KOH, CS2, EtOH, reflux 8h | 2-Mercapto-1,3-benzothiazole | 82 | Crystallization from EtOH | 189-192 |

| 2 | Chlorination | Phosphorus pentachloride, toluene, 120°C, 3h | 2-Chlorobenzothiazole | 76 | Fractional distillation | 95-96 (20 mmHg) |

| 3 | Nucleophilic substitution | 2-Chlorobenzothiazole, 4-methylpiperazine, MeCN, 0°C to RT, 30 min | 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole | ~78 | Flash chromatography, crystallization from MeOH | 37-38 |

| 4 | Hydroxylation (inferred) | Directed lithiation/electrophilic substitution or starting from 6-hydroxy intermediate | 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol | Variable | Recrystallization | Not specified |

Research Findings and Analytical Data

- NMR Spectroscopy: The 1H NMR spectra of the substituted benzothiazole derivatives consistently show aromatic proton signals around 7.0-7.3 ppm and characteristic piperazine ring protons between 2.2-3.5 ppm.

- Purity and Characterization: Flash chromatography followed by recrystallization is effective in obtaining high-purity products. Melting points are used to confirm identity and purity.

- Yields: The overall yields for the multi-step synthesis range from 70% to 82% for intermediates, with final substitution steps typically yielding 75-80% of the target compound.

化学反応の分析

Types of Reactions

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, sodium hydride, various halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated products.

Substitution: Formation of substituted benzothiazoles with different functional groups.

科学的研究の応用

The compound 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol is a chemical entity that has garnered interest in various scientific research applications. This article will explore its applications, focusing on its potential in medicinal chemistry, biological research, and industrial uses, supported by data tables and case studies.

Medicinal Chemistry

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit anticancer properties. A study focused on the synthesis of various benzothiazole derivatives revealed that compounds similar to 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol showed promising cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.

Biological Research

The compound's ability to interact with biological systems makes it valuable in biological research. Specifically, it can be used as a probe to study protein interactions or as a lead compound for further modifications.

Case Study: Neuropharmacological Studies

In neuropharmacology, compounds with piperazine moieties have been investigated for their effects on neurotransmitter systems. The presence of the piperazine group in 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol suggests potential activity at serotonin or dopamine receptors. Experimental studies have demonstrated that related compounds can modulate these neurotransmitter systems, indicating avenues for exploring this compound's neuroactive properties.

Industrial Applications

Due to its unique chemical structure, 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol may find applications in industrial settings, particularly in the development of agrochemicals or as an intermediate in the synthesis of other chemical products.

Case Study: Agrochemical Development

Research into benzothiazole derivatives has shown their utility as fungicides and herbicides. The structural characteristics of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol could be optimized for use in agricultural formulations, enhancing crop protection against pests and diseases.

Summary of Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Anticancer agents, neuropharmacological probes |

| Biological Research | Protein interaction studies |

| Industrial Applications | Agrochemical intermediates |

作用機序

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific biological context .

類似化合物との比較

Comparison with Structurally Similar Benzothiazole Derivatives

Structural and Functional Group Variations

The benzothiazole scaffold is versatile, with modifications at the 2- and 6-positions dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

| Compound Name | CAS RN | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Features |

|---|---|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol | 146794-75-4 | 4-Methylpiperazine (2), -OH (6) | C₁₂H₁₅N₃OS | 249.33 | Research compound; discontinued |

| Flutemetamol F 18 | 1565797-40-1 | 3-Fluoro-4-(methylamino)phenyl (2), -OH (6) | C₁₅H₁₃FN₂OS | 312.35 | PET imaging agent for β-amyloid |

| 2-[(1E,3E)-4-(6-(Methylamino)pyridin-3-yl)buta-1,3-dienyl]-1,3-benzothiazol-6-ol | 1565796-97-5 | Pyridinyl-butadienyl (2), -OH (6) | C₁₇H₁₆N₄OS | 324.40 | Tau protein tracer in Alzheimer’s research |

| 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-acetylbenzoate | 941958-85-6 | 4-Acetylbenzoate ester (6), 4-methylpiperazine (2) | C₂₁H₂₁N₃O₃S | 395.48 | Ester derivative; enhanced lipophilicity |

Pharmacological and Functional Insights

- However, its discontinued status suggests challenges in stability or synthesis scalability .

- Flutemetamol F 18: The fluorine-18 isotope and methylamino group enable its use as a radiopharmaceutical for β-amyloid imaging in Alzheimer’s disease. The hydroxyl group at position 6 is critical for binding affinity to amyloid plaques .

- Pyridinyl-butadienyl-benzothiazole (CAS 1565796-97-5): The extended π-conjugated system (butadienyl linker) and pyridine ring improve binding to tau protein fibrils, making it a candidate for neurological disorder diagnostics .

- Ester Derivative (CAS 941958-85-6) : The 4-acetylbenzoate ester at position 6 increases molecular weight and lipophilicity, which may prolong half-life but reduce solubility in polar solvents .

Research and Development Trends

Benzothiazole derivatives are prioritized in neurological and oncological research due to their affinity for pathological protein aggregates (e.g., amyloid-β, tau) . However, its commercial discontinuation underscores the need for structural optimization to address stability or efficacy limitations observed in preclinical studies .

生物活性

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the molecular formula and is categorized under benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Research indicates that benzothiazole derivatives can interact with various biological targets. The mechanisms through which 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in cancer progression and other diseases .

- Receptor Modulation : Benzothiazoles often exhibit affinity for neurotransmitter receptors, which can influence neurological conditions .

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:

A derivative exhibited an IC50 value of approximately against ovarian cancer cells (OVXF 899) and against pleural mesothelioma cells (PXF 1752) in vitro . These findings suggest that modifications to the benzothiazole structure can enhance antitumor activity.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol have shown effectiveness against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | |

| Compound B | S. aureus | |

| Compound C | C. albicans |

Safety and Toxicity

While exploring the biological activity of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol, it is crucial to consider its safety profile. Preliminary studies suggest that certain derivatives may exhibit cytotoxicity towards non-target cells at higher concentrations, necessitating further investigation into their therapeutic indices .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the structural integrity of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol?

- Methodological Answer : Combine FTIR to identify functional groups (e.g., hydroxyl, benzothiazole C-S stretching) and HPLC for purity assessment. For structural confirmation, use X-ray crystallography with SHELXL refinement to resolve bond lengths and angles . Mass spectrometry (MS) can validate the molecular ion peak (e.g., m/z 275.35 for C₁₁H₁₃N₃OS).

Q. How is the benzothiazole core synthesized in derivatives like 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol?

- Methodological Answer : The benzothiazole ring can be formed via condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, hydrazine intermediates (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with ketones or aldehydes in ethanol under reflux, as demonstrated in pyrazoline-benzothiazole hybrids .

Q. What crystallographic software is suitable for refining the structure of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELXTL (Bruker AXS version) is robust for handling high-resolution data and twinned crystals, ensuring accurate thermal parameter adjustments and hydrogen bonding network analysis .

Advanced Research Questions

Q. How can non-standard isotopic labeling (e.g., fluorine-18) be applied to study the pharmacokinetics of benzothiazole derivatives?

- Methodological Answer : Radiolabeling with ¹⁸F (e.g., via nucleophilic substitution) enables PET imaging. For analogs like 2-[3-(¹⁸F)fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol ([¹⁸F]flutemetamol), optimize reaction conditions (e.g., precursor concentration, temperature) to achieve ≥95% radiochemical purity .

Q. How do structural modifications (e.g., 4-methylpiperazine substitution) influence binding affinity in neurodegenerative disease targets?

- Methodological Answer : Compare SAR using in vitro assays (e.g., amyloid-β binding). The 4-methylpiperazine group enhances solubility and CNS penetration, as seen in analogs like 6-(4-methylpiperazin-1-yl)-2'-phenylbenzimidazoles. Use molecular docking (e.g., AutoDock Vina) to model interactions with amyloid plaques .

Q. What strategies resolve contradictory crystallographic data for benzothiazole derivatives under non-ambient conditions?

- Methodological Answer : Apply PLATON (SQUEEZE) to model disordered solvent molecules. For temperature-dependent polymorphism, collect data at multiple temperatures (e.g., 100 K vs. 298 K) and validate via Hirshfeld surface analysis. Cross-reference with spectroscopic data to rule out tautomeric forms .

Q. How can impurities in synthetic batches of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol be systematically identified?

- Methodological Answer : Use LC-MS/MS to detect trace by-products (e.g., dehydroxylated intermediates). Reference pharmacopeial standards (e.g., EP/BP impurities) for spiking experiments. For example, 2-[3-(4-Phenylpiperazin-1-yl)propyl]-triazolopyridinones are common piperazine-related impurities requiring targeted quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。